molecular formula C16H15ClFNO3 B11170401 2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acetamide

Cat. No.: B11170401
M. Wt: 323.74 g/mol
InChI Key: QDIVMMKYCSXVSY-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acetamide is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenyl ring, as well as a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acetamide typically involves the reaction of 2-chloro-6-fluoroaniline with 2,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in the replacement of chloro or fluoro groups with other functional groups.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)methanamine
  • 2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)ethanamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acetamide is unique due to its specific combination of chloro, fluoro, and dimethoxy substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15ClFNO3

Molecular Weight

323.74 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(2,5-dimethoxyphenyl)acetamide

InChI

InChI=1S/C16H15ClFNO3/c1-21-10-6-7-15(22-2)14(8-10)19-16(20)9-11-12(17)4-3-5-13(11)18/h3-8H,9H2,1-2H3,(H,19,20)

InChI Key

QDIVMMKYCSXVSY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=C(C=CC=C2Cl)F

Origin of Product

United States

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